Aloe-emodin-d5
Description
Theoretical Foundations of Isotopic Substitution in Organic Molecules
Isotopic substitution, particularly the replacement of hydrogen (protium, 1H) with deuterium (B1214612) (2H), is a fundamental technique in stable isotope labeling. Deuterium possesses one proton and one neutron, giving it approximately twice the mass of protium (B1232500), which has only a proton wikipedia.orgwikipedia.org. This significant mass difference is the basis for its utility in analytical chemistry. When incorporated into an organic molecule, deuterium substitution alters its mass-to-charge ratio (m/z) without significantly changing its chemical reactivity or physical properties, such as polarity or solubility wikipedia.orgbioscientia.de. This mass shift allows for the precise differentiation of labeled compounds from their unlabeled counterparts using mass spectrometry nih.gov. For instance, the incorporation of deuterium atoms into Aloe-emodin (B1665711) to create Aloe-emodin-d5 results in a molecule with a higher molecular weight, which is easily distinguishable in MS analysis pharmaffiliates.com.
Role of Deuterium Labeling in Elucidating Complex Biological Pathways
Deuterium labeling is extensively used in biological research to trace metabolic pathways, determine the pharmacokinetics of drugs, and accurately quantify biomolecules. Deuterated compounds serve as internal standards in mass spectrometry-based quantification methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govsymeres.com. By using a deuterated internal standard, researchers can compensate for variations in sample preparation, extraction efficiency, and instrument response, leading to highly accurate and reproducible quantitative results nih.govsymeres.com.
This compound exemplifies this application. Aloe-emodin, a naturally occurring anthraquinone (B42736) found in Aloe vera species, has garnered interest for its potential therapeutic properties fermentek.comtaylorandfrancis.com. To accurately measure the levels of Aloe-emodin in biological samples (e.g., plasma, tissue extracts) or in herbal products, this compound is employed as a stable isotope-labeled internal standard pharmaffiliates.comnih.govnih.gov. Its use in LC-MS/MS methods enables the precise quantification of Aloe-emodin, facilitating studies on its absorption, distribution, metabolism, and excretion (ADME) or its presence and concentration in various matrices nih.govnih.gov. Research utilizing such labeled standards is crucial for understanding the biological fate and efficacy of compounds like Aloe-emodin itmedicalteam.plrjptonline.orgresearchgate.net.
Historical Context and Evolution of Deuterated Compounds in Analytical Chemistry and Metabolomics
The discovery of deuterium by Harold Urey in 1931 marked the beginning of stable isotope research, earning him the Nobel Prize in Chemistry in 1934 wikipedia.orgbioscientia.de. Early applications of stable isotopes, including deuterium, were primarily in mechanistic studies of chemical reactions and as tracers in biological systems wikipedia.orgbioscientia.de. Over the decades, advancements in analytical instrumentation, particularly the development of highly sensitive mass spectrometers, have propelled the use of deuterated compounds into mainstream analytical chemistry and metabolomics nih.govdoi.org.
Initially, deuterated compounds were explored for their potential to improve the pharmacokinetic profiles of existing drugs through a "deuterium switch" strategy, aiming to enhance metabolic stability bioscientia.denih.govacs.org. The FDA approval of deutetrabenazine in 2017 marked a significant milestone, validating the therapeutic potential of deuterated drugs bioscientia.denih.govacs.org. In analytical chemistry and metabolomics, the availability of precisely synthesized labeled compounds like this compound reflects the evolution towards more sophisticated and accurate quantitative methods. These labeled standards are now integral to untargeted and targeted metabolomics studies, enabling the identification and quantification of metabolites and the elucidation of complex metabolic networks nih.govdoi.orgtandfonline.comlcms.cz.
Data Tables
Table 1: Key Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | pharmaffiliates.com |
| CAS Number | 1286579-72-3 | pharmaffiliates.com |
| Molecular Formula | C15H5D5O5 | pharmaffiliates.com |
| Molecular Weight | 275.27 | pharmaffiliates.com |
| Appearance | Not specified (typically powder) | pharmaffiliates.com |
| Storage Conditions | 2-8°C Refrigerator | pharmaffiliates.com |
| Application | Internal standard for quantitative analysis | pharmaffiliates.comnih.gov |
Table 2: Representative Analytical Parameters in LC-MS/MS Quantification (General Application)
| Parameter | Value/Range | Notes |
| Detection Method | LC-MS/MS | Commonly used for quantification of Aloe-emodin nih.govnih.gov |
| Internal Standard | This compound | Used to compensate for variations in sample preparation and instrument response nih.govsymeres.com |
| Linearity (Calibration Curve) | Typically >0.990 over a defined concentration range | e.g., 10–50 µg/mL rjptonline.org, 10–1000 ng/mL ijcpa.in (values may vary based on specific method) |
| Limit of Quantification (LOQ) | Typically in the ppb or ng/mL range | e.g., 20 ppb researchgate.net (specific value depends on method sensitivity and sample matrix) |
| Accuracy | Within ±15% of nominal value | Typically assessed by recovery studies or comparison to known concentrations |
| Precision (RSD) | Typically <15% | Assessed as repeatability and intermediate precision |
| Recovery | 85-105% | Indicates efficiency of extraction and sample preparation when using the internal standard researchgate.netjfda-online.com |
Note: The specific analytical parameters can vary significantly depending on the sample matrix, the developed method, and the detection instrumentation used.
Compound List:
this compound
Aloe-emodin
Deuterium (2H)
Protium (1H)
Carbon-13 (13C)
Nitrogen-15 (15N)
Oxygen-18 (18O)
Aloin-A
Taxifolin
2-Methylanthraquinone (2-MA)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,6,8-pentadeuterio-4,5-dihydroxy-7-(hydroxymethyl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-1-3-10(12)17/h1-5,16-18H,6H2/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQWDHRMZQUTBA-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C1[2H])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)[2H])CO)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Spectroscopic Characterization of Deuterated Anthraquinones
Advanced Spectroscopic Characterization of Deuterated Analogs for Structural Confirmation
Spectroscopic techniques are indispensable for confirming the structure, position of deuterium (B1214612) incorporation, and isotopic purity of labeled compounds.
NMR spectroscopy is a cornerstone for structural elucidation and confirming deuterium incorporation.
¹H NMR: This technique detects hydrogen atoms and their environments. In deuterated compounds, the disappearance or significant reduction in the signal intensity of protons that have been replaced by deuterium provides direct evidence of labeling. The chemical shifts of remaining protons can also be affected by the presence of deuterium atoms in nearby positions. NMR can also provide information on the relative isotopic enrichment by comparing the integrals of signals from deuterated and non-deuterated species. Deuterated solvents such as DMSO-d₆ or acetone-d₆ are commonly used to avoid interference from solvent protons mdpi.comsemanticscholar.orgsld.cursc.org. The exchangeable hydroxyl protons in Aloe-emodin (B1665711) are expected to show diminished signals or disappear upon dissolution in D₂O or deuterated solvents, indicating H/D exchange researchgate.net.
¹³C NMR: This technique provides information about the carbon skeleton. When a carbon atom is bonded to deuterium, its ¹³C NMR signal may exhibit characteristic splitting patterns (e.g., due to ¹JC-D coupling) or shifts, aiding in the confirmation of deuteration sites mdpi.comsemanticscholar.orgsld.cu.
2D NMR Techniques: Techniques like COSY, HMQC, and HMBC can further confirm the structural integrity and the precise location of deuterium atoms by establishing correlations between protons, carbons, and deuterated carbons mdpi.com. Isotopic Fine Structure (IFS) analysis in NMR can also aid in quantifying deuterons bruker.com.
Table 1: Representative ¹H NMR Chemical Shifts of Aloe-emodin (in DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Reference |
| OH (phenolic) | ~13.15, ~12.41 | nih.gov |
| H-4 | ~7.36 | nih.gov |
| H-2 | ~7.00 | nih.gov |
| H-5 | ~6.52 | nih.gov |
| H-7 | ~5.62 | nih.gov |
| CH₂OH | ~4.63 (in DMSO-d₆) | rsc.org |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
HRMS is a powerful tool for determining the elemental composition and confirming the molecular weight of deuterated compounds, as well as analyzing their isotopic patterns.
Molecular Weight Confirmation: HRMS provides highly accurate mass measurements, allowing for the determination of the exact molecular formula. For Aloe-emodin (C₁₅H₈O₆), the monoisotopic mass is approximately 272.0372 Da. The presence of deuterium atoms will result in a mass increase corresponding to the number of deuterium atoms incorporated. For Aloe-emodin-d5, the molecular weight would be approximately 277.0424 Da (C₁₅H₃D₅O₆).
Isotopic Pattern Analysis: The natural abundance of isotopes (e.g., ¹³C, ²H) creates a characteristic isotopic distribution pattern for any molecule. For deuterated compounds, HRMS can precisely measure the abundance of isotopologs (molecules with different isotopic compositions), allowing for the calculation of isotopic purity nih.govlgcstandards.comyoutube.com. The presence of a distinct mass shift corresponding to the expected number of deuterium atoms, along with a characteristic isotopic cluster, confirms the successful deuteration.
Elemental Composition: HRMS enables the determination of the elemental composition by accurately measuring the mass-to-charge ratio (m/z) of ions. This is crucial for confirming the molecular formula of the deuterated compound, including the number of deuterium atoms rsc.orgmdpi.com.
Table 2: HRMS Data for Aloe-emodin
| Compound | Ionization Method | Observed Ion | Calculated m/z | Formula (Calculated) | Mass Accuracy (ppm) | Reference |
| Aloe-emodin | ESI (+) | [M+H]⁺ | 291.0450 | C₁₅H₉O₆ | N/A | nih.gov |
| Aloe-emodin | ESI (+) | [M+Na]⁺ | 313.0270 | C₁₅H₈O₆Na | N/A | nih.gov |
Note: The molecular formula for Aloe-emodin is C₁₅H₈O₆. The exact masses may vary slightly based on isotopic composition and measurement precision.
By combining these synthetic and analytical strategies, researchers can reliably prepare and characterize deuterated analogs like this compound, providing invaluable tools for scientific investigation.
Iii. Application of Aloe Emodin D5 in Advanced Analytical Methodologies
Development and Validation of Quantitative Bioanalytical Methods Utilizing Aloe-emodin-d5 as an Internal Standard
The development of robust bioanalytical methods is fundamental to pharmaceutical research and clinical diagnostics. The use of a deuterated internal standard like this compound is a hallmark of a high-quality quantitative assay, ensuring that variations in sample preparation and instrument response are adequately controlled.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace-level quantification of analytes in complex biological matrices. In such assays, this compound serves as an ideal internal standard for the accurate measurement of aloe-emodin (B1665711). Due to their nearly identical physicochemical properties, this compound and the unlabeled analyte co-elute during chromatographic separation and experience similar ionization effects in the mass spectrometer's source scispace.com. This co-elution is crucial for compensating for matrix-induced ion suppression or enhancement, which are common challenges in bioanalysis scispace.com.
A typical LC-MS/MS method for aloe-emodin would involve protein precipitation from a plasma or tissue homogenate sample, followed by injection onto a reverse-phase C18 column. The separation would be achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both aloe-emodin and this compound are monitored. The ratio of the peak area of the analyte to that of the internal standard is then used to construct a calibration curve and determine the concentration of aloe-emodin in unknown samples rsc.orgnih.gov.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Aloe-emodin with this compound as an Internal Standard
| Parameter | Condition |
|---|---|
| Chromatographic Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (Aloe-emodin) | m/z 269.0 → 225.0 |
| MRM Transition (this compound) | m/z 274.0 → 230.0 |
For certain analytes, particularly those with low volatility or poor thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) can be an effective analytical technique, often requiring a derivatization step to improve chromatographic behavior and detection sensitivity. In the case of aloe-emodin, which contains polar hydroxyl groups, derivatization to form more volatile and thermally stable analogs, such as trimethylsilyl (TMS) derivatives, is necessary for GC-MS analysis nih.govresearchgate.net.
When using GC-MS for the quantification of aloe-emodin, this compound would be added to the sample prior to the derivatization step. This ensures that any variability in the derivatization reaction efficiency is accounted for. Both the analyte and the deuterated internal standard would be derivatized, and their respective TMS-derivatives would be separated on a capillary GC column and detected by the mass spectrometer, typically in selected ion monitoring (SIM) mode nih.govresearchgate.net. The use of a deuterated internal standard is particularly advantageous in GC-MS as it helps to correct for variations in injection volume and potential thermal degradation in the injector port.
While HPLC with UV-Vis or fluorescence detection and HPTLC are valuable techniques for the quantification of aloe-emodin, they lack the inherent selectivity of mass spectrometry nih.govresearchgate.netnih.govrjptonline.orgnih.govnih.govresearchgate.netelsevierpure.comeurekaselect.com. The concept of "isotopic control" in these methods is less direct compared to MS-based techniques. However, the principle of using an internal standard to correct for variations in sample preparation and injection volume remains crucial.
In an HPLC-UV method, this compound would be added to samples and calibration standards. Since the UV-Vis spectrum of this compound is virtually identical to that of aloe-emodin, they would not be distinguishable by the detector if they co-elute. Therefore, chromatographic separation of the analyte and the deuterated internal standard would be necessary, which can be challenging due to their similar properties. In some cases, the slight difference in retention time caused by the deuterium (B1214612) substitution might be sufficient for separation on a high-resolution column.
For HPTLC, after application of the samples and standards (containing this compound) to the plate and development, the separated bands would be quantified by densitometry nih.govnih.govnih.govresearchgate.netelsevierpure.comeurekaselect.com. As with HPLC, the challenge lies in the chromatographic resolution of the deuterated and non-deuterated forms.
The validation of a bioanalytical method is essential to ensure its reliability for its intended purpose. When using a deuterated internal standard like this compound, specific validation parameters must be rigorously evaluated to demonstrate the method's performance in complex matrices such as plasma, urine, or tissue homogenates. These parameters, as stipulated by regulatory guidelines, include linearity, precision, accuracy, detection limits, quantification limits, robustness, matrix effects, and recovery nih.govresearchgate.netrjptonline.org.
Linearity: The linearity of the method is assessed by analyzing a series of calibration standards over a defined concentration range. A linear response is expected when plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The correlation coefficient (r²) should ideally be greater than 0.99 nih.govrjptonline.org.
Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). The precision, expressed as the relative standard deviation (%RSD), and the accuracy, expressed as the percentage of the nominal concentration, should be within acceptable limits (typically ±15% for most concentrations and ±20% for the lower limit of quantification) nih.govresearchgate.net.
Detection and Quantification Limits: The limit of detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be accurately and precisely quantified.
Robustness: This parameter evaluates the method's ability to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, or column temperature.
Matrix Effects: Matrix effects occur when components of the biological matrix interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement. This is a critical parameter to assess when using mass spectrometry. The use of a co-eluting deuterated internal standard like this compound is the most effective way to compensate for these effects.
Recovery: Recovery is the efficiency of the extraction process. It is determined by comparing the analyte response in an extracted sample to the response of the analyte in a post-extraction spiked sample. While high and consistent recovery is desirable, the use of a deuterated internal standard can compensate for low or variable recovery.
Table 2: Illustrative Method Validation Data for the Quantification of Aloe-emodin using this compound in Human Plasma
| Validation Parameter | Acceptance Criteria | Illustrative Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Intra-day Precision (%RSD) | ≤ 15% | 3.5% - 8.2% |
| Inter-day Precision (%RSD) | ≤ 15% | 4.1% - 9.5% |
| Intra-day Accuracy (%) | 85% - 115% | 92.1% - 108.4% |
| Inter-day Accuracy (%) | 85% - 115% | 94.5% - 105.7% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ≥ 10 | 1 ng/mL |
| Recovery (%) | Consistent and reproducible | 85.2% ± 4.5% |
| Matrix Effect (%) | 85% - 115% | 98.7% ± 5.1% |
Integration of Deuterium Labeling with Mass Spectrometry Imaging (MSI) for Spatial Distribution and Biochemical Mapping
Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labels or antibodies nih.gov. By integrating deuterium labeling with MSI, it becomes possible to map the distribution of exogenously administered compounds and their metabolites within a complex biological system.
In a hypothetical study, a subject could be administered this compound. After a specific time, tissue samples would be collected, sectioned, and coated with a matrix for MALDI-MSI analysis. The mass spectrometer would then be programmed to detect the specific mass-to-charge ratio (m/z) of this compound, allowing for the generation of an ion image that reveals its precise location within the tissue architecture. This approach could be invaluable for understanding the tissue-specific accumulation and distribution of aloe-emodin, providing insights into its pharmacokinetic and pharmacodynamic properties at a microscopic level.
Untargeted metabolomics aims to comprehensively profile all small molecules in a biological sample to identify biomarkers and understand metabolic pathways nih.govmdpi.comnih.govresearchgate.netugr.es. A significant challenge in untargeted metabolomics is distinguishing between endogenous metabolites and those derived from external sources such as drugs, food, or environmental exposures.
The use of stable isotope labeling, such as with this compound, provides a powerful solution to this challenge. By introducing a known isotopic signature into the system, it becomes possible to specifically track the metabolic fate of the labeled compound. In an untargeted metabolomics experiment, after administration of this compound, biological samples would be analyzed by high-resolution mass spectrometry. The resulting data would be processed using specialized software that can recognize the characteristic isotopic pattern of deuterium. This allows for the confident identification of metabolites that have incorporated the deuterium label, thereby distinguishing them from the vast pool of endogenous metabolites. This approach can be used to elucidate the biotransformation pathways of aloe-emodin and identify novel metabolites.
Functional MSI for In Situ Enzyme Activity Determination Using Deuterium-Labeled Substrates
Functional Mass Spectrometry Imaging (fMSI) is a powerful technique that allows for the spatial mapping of enzyme activity directly within tissue sections. ntnu.noresearchgate.netuq.edu.au This method overcomes the limitations of traditional enzyme assays on homogenized tissues, which can obscure localized changes in enzyme function by averaging out the activity levels. ntnu.no By visualizing the distribution of enzymatic activity, fMSI provides critical insights into the roles of enzymes in various physiological and pathological processes. ntnu.noresearchgate.netuq.edu.au
The use of deuterium-labeled substrates, such as this compound, is a key strategy in fMSI to ensure that the detected product signals are unequivocally derived from the enzymatic conversion of the exogenously applied substrate and not from endogenous compounds within the tissue. ntnu.noresearchgate.net The mass shift introduced by the deuterium atoms allows the mass spectrometer to distinguish the labeled product from its naturally occurring, unlabeled counterparts.
The general workflow for an fMSI experiment using a deuterium-labeled substrate like this compound involves several key steps. Initially, a solution of the labeled substrate is applied to a tissue section. Following an incubation period, during which enzymes within the tissue metabolize the substrate, a matrix solution is added for Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI. The tissue section is then analyzed by the mass spectrometer to generate ion abundance maps for both the substrate and its metabolic product.
For instance, in the context of this compound, if we hypothesize its deglycosylation by a β-D-glucuronidase, the enzyme would cleave the glucuronide group, resulting in the formation of this compound. The fMSI experiment would simultaneously map the distribution of the administered this compound-glucuronide and the resulting this compound product. The ratio of the product to the substrate can then be used to create a quantitative map of the enzyme's activity across the tissue.
A notable application of this technique has been demonstrated in mapping phospholipase A2 (PLA2) activity in osteoarthritic cartilage using a deuterium-labeled phospholipid, PC 15:0/18:1-D7. nih.gov In this study, the labeled substrate was sprayed onto osteochondral tissue sections and incubated. Subsequent MALDI-MSI analysis revealed the spatial distribution of the substrate and its enzymatic product, LPC 15:0. nih.gov The resulting ion abundance maps clearly showed elevated PLA2 activity in the surface and deep layers of cartilage in osteoarthritic tissues compared to non-osteoarthritic samples. nih.gov
To illustrate the data generated in a hypothetical fMSI experiment with this compound, the following tables present potential findings.
Table 1: Key Analytes in a Hypothetical fMSI Experiment with this compound-glucuronide
| Analyte | Molecular Formula | Exact Mass (m/z) | Role |
| This compound-glucuronide | C21H13D5O11 | 451.13 | Substrate |
| This compound | C15H5D5O5 | 275.09 | Product |
Table 2: Hypothetical Ion Intensity Data from Regions of Interest (ROI) in a Tissue Section
| Region of Interest (ROI) | Substrate (this compound-glucuronide) Average Intensity | Product (this compound) Average Intensity | Product/Substrate Ratio |
| Tumor Region | 1500 | 750 | 0.50 |
| Adjacent Normal Tissue | 4500 | 225 | 0.05 |
| Necrotic Core | 6000 | 60 | 0.01 |
The data in Table 2 would be visually represented as ion maps, where the intensity of the product signal directly correlates with the level of enzyme activity in different regions of the tissue. This allows for a detailed understanding of the spatial regulation of enzymatic pathways in complex biological samples.
Iv. Elucidation of Biological Transformations and Pathway Dynamics Via Deuterium Labeling
Stable Isotope Labeled Kinetics (SILK) for Investigating Metabolic Turnover and Fluxes
Stable Isotope Labeled Kinetics (SILK) leverages the distinct mass of deuterium (B1214612) compared to protium (B1232500) (¹H) to track the movement and transformation of labeled molecules within biological systems. This approach is fundamental to understanding metabolic turnover rates and quantifying metabolic fluxes.
Tracing Biosynthetic and Degradative Pathways of Anthraquinones in Biological Systemshilarispublisher.com
Deuterium labeling has been instrumental in unraveling the biosynthetic pathways of various natural products, including anthraquinones like Aloe-emodin (B1665711). By feeding organisms with deuterium-labeled precursors or the compound itself, researchers can identify the incorporation of deuterium into specific positions of the molecule, thereby mapping out the enzymatic steps involved in its synthesis or degradation. Studies on anthraquinones have utilized isotopic feeding experiments to elucidate their origins, often tracing them back to acetate-malonate pathways in fungi or chorismate pathways in plants rsc.orgnih.gov. Similarly, deuterium labeling of Aloe-emodin (e.g., Aloe-emodin-d5) can provide critical data on how this compound is synthesized and broken down in various biological contexts, offering insights into its metabolic fate and the enzymes that govern these processes. For instance, the retention or loss of deuterium atoms at specific carbon positions after incubation with biological samples can reveal the stereochemistry and mechanism of enzymatic reactions involved in its metabolism cdnsciencepub.comwikipedia.org.
Application of Isotopically Non-Stationary Metabolic Flux Analysis (INS-MFA) in Cellular Metabolism Studiesscience.goviomcworld.com
Isotopically Non-Stationary Metabolic Flux Analysis (INS-MFA) is an advanced technique that uses stable isotope tracers, including deuterium, to quantify the rates of metabolic reactions (fluxes) within a complex cellular network mdpi.commdpi.comcreative-proteomics.comresearchgate.net. Unlike steady-state MFA, INS-MFA accounts for the changing isotopic labeling patterns over time, providing a more dynamic and accurate picture of metabolic flux. When applied to deuterium-labeled this compound, INS-MFA can reveal how this compound influences or is influenced by central metabolic pathways such as glycolysis, the TCA cycle, and pentose (B10789219) phosphate (B84403) pathway. For example, studies using ¹³C-labeled substrates have demonstrated that emodin (B1671224) and aloe-emodin can disrupt glycolysis and mitochondrial function in melanoma cells mdpi.comresearchgate.net. Deuterium tracing, particularly with INS-MFA, could further elucidate compartment-specific metabolism, such as the interplay between mitochondrial and cytosolic NAD(P)H metabolism nih.gov.
Identification and Structural Characterization of Aloe-emodin Metabolites Using Deuterium-Enabled Mass Spectrometry Approachespnas.org
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for identifying and characterizing metabolites. The incorporation of deuterium into this compound provides a distinct mass shift, allowing for the unambiguous detection and differentiation of the parent compound and its metabolites from endogenous cellular components hilarispublisher.comnih.govresearchgate.netwustl.eduresearchgate.net. Hydrogen/deuterium (H/D) exchange mass spectrometry (HDX-MS) is a valuable technique that probes protein dynamics and interactions by monitoring the exchange of hydrogen atoms with deuterium in a D₂O solvent researchgate.netnih.govjove.com. While primarily used for protein characterization, the principle of mass shift due to deuterium incorporation is directly applicable to identifying and characterizing metabolites of deuterium-labeled compounds like this compound. By analyzing the mass-to-charge ratio (m/z) of detected species, researchers can confirm the presence of deuterium in potential metabolites, thereby supporting their structural elucidation and identifying metabolic transformations such as hydroxylation, methylation, or conjugation.
Investigation of Deuterium Isotope Effects in Biological Systems and Enzymatic Mechanismsamazon.comresearchgate.netnih.gov
Deuterium isotope effects (DIEs) arise from the difference in zero-point energy between C-H and C-D bonds, leading to kinetic and thermodynamic differences in reactions involving these bonds. These effects are highly sensitive to the nature of the chemical transformation and the enzymatic environment.
Kinetic Isotope Effects (KIEs) in Biotransformations of Aloe-emodinresearchgate.net
Kinetic Isotope Effects (KIEs) are measured by comparing the reaction rates of hydrogen-containing substrates with their deuterium-labeled counterparts. A significant KIE (kH/kD > 1) indicates that the C-H bond cleavage is involved in the rate-limiting step of the enzymatic reaction. Studies on emodin deoxygenase have shown significant KIEs for NADPH oxidation, suggesting hydride transfer is a rate-limiting step science.gov. Applying this to this compound would involve measuring the rate of its biotransformation in the presence of labeled and unlabeled substrates to determine if deuterium substitution at specific positions affects the reaction rate. This information is crucial for understanding the catalytic mechanisms of enzymes involved in Aloe-emodin metabolism and for identifying key enzymatic steps pnas.orgamazon.comnih.govnih.gov. For example, a high KIE value observed for a reaction involving this compound would strongly suggest that the C-D bond at that position is being broken during the enzymatic catalysis.
V. Computational and in Silico Research on Deuterated Analogs
Molecular Modeling and Docking Simulations for Deuterated Aloe-emodin (B1665711) Derivatives
Molecular modeling and docking simulations are powerful tools used to predict how a molecule, such as a deuterated aloe-emodin derivative, might interact with biological targets like proteins or enzymes. These simulations help identify potential binding sites and estimate the strength of these interactions, often quantified by binding energy. Research has explored the docking of various emodin (B1671224) derivatives, including those with potential modifications, against key enzymes involved in disease pathways. For instance, studies on emodin derivatives have shown that specific modifications can lead to potent inhibition of enzymes like N-Acetyltransferase 2 (NAT2) and Topoisomerase 1 (TOP1) scirp.org. While direct studies on "Aloe-emodin-d5" are not extensively detailed in the provided search results, the broader research on emodin derivatives suggests that deuteration could be investigated to fine-tune binding affinities and specificities. Molecular docking analyses of aloe-emodin itself have identified core targets such as AKT1, EGFR, ESR1, TP53, and SRC, with binding energies less than -5 kcal/Mol frontiersin.org. Similarly, aloe-emodin has been docked against various cerebrotoxic proteins, including caspase-3 (CASP3) and BAX, as well as inflammation-related proteins like interleukin, to assess its potential neuroprotective effects researchgate.net. These studies establish a precedent for using molecular docking to evaluate the interaction of aloe-emodin and its derivatives with biological macromolecules.
In Silico Prediction and Analysis of Pharmacokinetic Parameters: Impact of Deuteration
The in silico prediction of pharmacokinetic parameters (Absorption, Distribution, Metabolism, Excretion - ADME) is vital for assessing a compound's potential as a therapeutic agent. Deuteration can significantly influence these parameters, often by altering metabolic pathways or improving stability.
Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles Following Deuterium (B1214612) Substitution
While specific ADME profiles for "this compound" are not explicitly detailed, general in silico ADME predictions for aloe-emodin and related anthraquinones provide a framework. Studies utilizing tools like Swiss ADME and pkCSM predict various pharmacokinetic properties. For example, aloe-emodin has been analyzed for its potential drug-likeness and pharmacokinetic state, with predictions suggesting good gastrointestinal absorption and blood-brain barrier (BBB) permeation for some derivatives mdpi.commdpi.comresearchgate.net. Research on emodin and chrysophanol, structurally related compounds, also involves in silico ADMET profiling to predict toxicity and pharmacokinetics, with findings indicating promising anticancer activity nih.govmdpi.com. The impact of deuterium substitution on these properties is a key area of interest. Deuteration can sometimes lead to a "deuterium kinetic isotope effect," which may alter the rate of metabolic breakdown, potentially improving a drug's half-life and bioavailability by slowing down C-H bond cleavage at the deuterated site researchgate.net. Without specific studies on this compound, it is understood that such effects would be theoretically investigated by comparing the predicted ADME parameters of the deuterated analog against the parent compound.
Theoretical Impact of Deuterium on Physicochemical Descriptors Pertinent to ADME
Deuterium substitution can theoretically alter physicochemical descriptors that are crucial for ADME. These include parameters like lipophilicity (logP), solubility, partition coefficient, and topological polar surface area (TPSA). While the direct impact of deuteration on these specific descriptors for aloe-emodin is not widely reported in the provided search results, general principles apply. Deuterium is heavier than hydrogen, and replacing hydrogen with deuterium can lead to subtle changes in molecular conformation, vibrational frequencies, and intermolecular interactions. These changes, though often minor, can influence how a molecule interacts with biological membranes, transporters, and metabolizing enzymes. For instance, a change in lipophilicity or solubility due to deuteration could affect absorption and distribution. Studies on other compounds have shown that in silico tools can predict these properties, and researchers often compare these predicted values for deuterated versus non-deuterated versions to understand potential benefits mdpi.comresearchgate.net. For example, research on emodin derivatives has correlated physicochemical parameters like logP to compound activity scirp.org. The theoretical advantage of deuteration often lies in its ability to modulate metabolic stability without significantly altering the molecule's interaction with its biological target.
Compound List:
this compound
Aloe-emodin
Emodin
Chrysophanol
Feralolide
Eupatorin
Aloesaponarin II
Aloesaponarin I
Rhein
Frangulin A
Glucofrangulin A
Aloin A
Sinefungin
Fluorouracil
Hypericin
Quinizarin
Danthron
Trans-stilbenes
Coumarins
Imidazo[2,1-b]quinazoline
Benz researchgate.netchemrxiv.orgimidazo[1,2-c]quinazolines
Myricetin
Chelidonic acid
N-(2-(piperidine-1-yl)ethyl)benzamide derivatives
Quinoxaline derivatives
Vi. Emerging Research Applications and Future Directions for Deuterated Aloe Emodin
Application of Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) for Protein Conformational Studies and Ligand Binding Site Characterization
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe protein structure, dynamics, and interactions jove.comnih.govacs.orgjove.comcreative-proteomics.com. In a typical HDX-MS experiment, proteins are incubated in D₂O, leading to the exchange of labile hydrogens with deuterium. The rate of this exchange is sensitive to the local environment, with regions involved in stable secondary structures or ligand binding exhibiting slower deuterium uptake compared to more dynamic or exposed regions jove.comnih.gov.
Table 1: Illustrative HDX-MS Analysis of Protein-Ligand Interaction
| Peptide Segment | Deuterium Uptake (Da) (Protein alone) | Deuterium Uptake (Da) (Protein + Aloe-emodin-d5) | Change upon Binding (Da) | Interpretation (Potential Binding Site) |
| Region A | 5.2 | 4.8 | -0.4 | Increased stability/protection |
| Region B | 7.1 | 6.5 | -0.6 | Potential binding interface |
| Region C | 4.0 | 4.2 | +0.2 | No significant change |
| Region D | 6.8 | 5.9 | -0.9 | Likely interaction site |
Note: This table is illustrative, representing hypothetical data to demonstrate the principle of HDX-MS in characterizing protein-ligand interactions.
Integration of Deuterium Labeling with Advanced Omics Technologies (e.g., Metabolomics, Fluxomics, Proteomics)
Deuterium labeling offers significant advantages when integrated with various omics technologies, enabling deeper understanding of biological systems.
Metabolomics: In metabolomics, stable isotope-labeled compounds like this compound serve as invaluable tracers. By introducing this compound into a biological system (e.g., cell culture or plant), researchers can track its metabolic fate, identify its transformation products, and elucidate metabolic pathways involved in its biosynthesis or catabolism frontiersin.orgnih.govosti.govresearchgate.netboku.ac.at. This is particularly useful for distinguishing endogenous metabolites from exogenous compounds and for annotating unknown metabolites based on their isotopic patterns osti.gov.
Fluxomics: Metabolic Flux Analysis (MFA) relies heavily on stable isotope labeling to quantify the rates of metabolic reactions within a cellular network researchgate.netresearchgate.net. By feeding cells with a labeled precursor such as this compound, the flow of carbon or other atoms through specific pathways can be traced. This allows for the determination of metabolic fluxes, providing insights into cellular metabolism under different conditions or in response to stimuli. Studies involving emodin (B1671224) and aloe-emodin (B1665711) have explored their impact on glycolysis and the TCA cycle, highlighting the potential for labeled versions to dissect these processes researchgate.net.
Proteomics: While techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) are common for quantitative proteomics, deuterium labeling can also be employed. For instance, deuterated standards are crucial for the accurate quantification of peptides and proteins in complex samples using mass spectrometry, acting as internal standards to correct for variations in sample preparation and instrument response oncotarget.com.
Table 2: Illustrative Metabolomic Tracing of this compound
| Metabolite Identified | Associated Pathway | Label Incorporation (%) | Time Point (h) | Notes |
| This compound | Primary metabolite | 100 | 0 | Introduced precursor |
| Metabolite X | Predicted metabolic route | 65 | 6 | Deuterium present, indicates conversion |
| Metabolite Y | Degradation pathway | 30 | 12 | Partially labeled, further breakdown |
| Metabolite Z | Conjugation pathway | 80 | 12 | Conjugated form, retains label |
Note: This table provides hypothetical data to illustrate how this compound could be traced in a metabolomics study.
Development of Novel Synthetic Strategies for Advanced Deuterated Aloe-emodin Analogs and Hybrid Molecules
The synthesis of precisely labeled compounds is critical for their effective application. Research into novel synthetic strategies for deuterated Aloe-emodin analogs and hybrid molecules aims to improve deuterium incorporation efficiency, regioselectivity, and the creation of diverse chemical structures.
Methods for deuterium incorporation include catalytic hydrogen-deuterium (H-D) exchange reactions, often utilizing palladium catalysts with D₂O as the deuterium source mdpi.comcardiff.ac.uk. Other approaches involve using deuterated precursors or reagents in multi-step syntheses nih.gov. The design of "analogs" and "hybrid molecules" involves modifying the Aloe-emodin structure or conjugating it with other bioactive compounds to explore new therapeutic or research applications rsc.orgbenthamscience.comnih.govoup.comresearchgate.netmdpi.com. For instance, aloe-emodin-coumarin hybrids have been synthesized to potentially enhance antitumor activity mdpi.com. Incorporating deuterium into these novel analogs or hybrids ensures they can be traced and quantified in complex biological matrices, facilitating structure-activity relationship studies and pharmacokinetic profiling.
Table 3: Illustrative Synthetic Strategies for Deuterated Aloe-emodin Analogs
| Target Analog/Hybrid | Synthetic Strategy | Deuterium Source | Key Reagent/Catalyst | Deuterium Incorporation (%) | Notes |
| This compound | Catalytic H-D Exchange | D₂O | Pd/C | >95% | Selective exchange at specific sites |
| Aloe-emodin-d7 | Synthesis from deuterated precursor | Acetone-d₆ | B(C₆F₅)₃ | >93% | Regioselective labeling at β-amino C-H bonds (hypothetical, if applicable) |
| Hybrid-d5 | Click chemistry with labeled moiety | This compound | Cu(I) catalyst | ~100% (on label) | Labeling of a conjugated moiety |
Note: This table presents hypothetical synthetic approaches and outcomes for deuterated analogs.
Expanding Quantitative and Qualitative Analytical Strategies for Complex Natural Product Mixtures Using Stable Isotopes
Stable isotope-labeled compounds, such as this compound, are indispensable as internal standards for quantitative analysis, particularly in mass spectrometry-based methods like LC-MS/MS researchgate.netnih.govmdpi.comresearchgate.netclearsynth.comsplendidlab.comscispace.com. When added to a sample at a known concentration, a deuterated internal standard co-elutes with the analyte and undergoes similar ionization and detection processes. This allows for precise quantification by correcting for variations in sample preparation, extraction efficiency, matrix effects, and instrument performance clearsynth.comsplendidlab.comscispace.com.
The use of this compound as an internal standard enhances the accuracy and reliability of quantitative assays for aloe-emodin and related compounds in complex matrices like plant extracts or biological fluids nih.govresearchgate.net. Furthermore, the distinct mass difference introduced by deuterium allows for the qualitative confirmation of an analyte's identity by observing its characteristic isotopic pattern. This dual capability—quantitative accuracy and qualitative confirmation—significantly expands the analytical power available for studying natural products.
Table 4: Illustrative Comparison of Quantitative Analysis with and without Internal Standard
| Sample ID | Aloe-emodin Concentration (µg/mL) (No IS) | RSD (%) (No IS) | Aloe-emodin Concentration (µg/mL) (with this compound IS) | RSD (%) (with this compound IS) |
| Sample 1 | 15.2 | 12.5 | 15.5 | 3.2 |
| Sample 2 | 22.8 | 10.1 | 22.5 | 2.8 |
| Sample 3 | 8.5 | 15.3 | 8.7 | 3.5 |
Note: This table demonstrates the improved precision (lower RSD) achieved when using a deuterated internal standard.
Deuterated Aloe-emodin, specifically this compound, represents a critical advancement in the analytical and biochemical toolkit. Its application in HDX-MS offers new insights into protein-ligand interactions, while its integration with omics technologies like metabolomics and fluxomics enables detailed pathway analysis and tracing. Furthermore, the development of advanced synthetic strategies for deuterated analogs and hybrid molecules, coupled with its utility as an internal standard in quantitative analyses, underscores its broad impact. As research continues to leverage the precision offered by stable isotope labeling, this compound is poised to play an increasingly significant role in unraveling complex biological mechanisms and advancing scientific discovery.
Compound List
this compound
Aloe-emodin
Emodin
Rhein
Chrysophanol
Physcion
Aloin A
Aloin B
Coumarin
Salsolinol
Q & A
Q. What are the validated analytical methods for detecting and quantifying Aloe-emodin-d5 in biological matrices?
Researchers commonly employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance precision. Method validation should follow ICH guidelines, including parameters like linearity (R² > 0.99), recovery rates (70–120%), and limit of quantification (LOQ ≤ 1 ng/mL). Calibration curves must account for matrix effects, and cross-validation with independent laboratories is recommended to confirm reproducibility .
Q. How can researchers ensure the stability of this compound during experimental storage and handling?
Stability studies should assess degradation under varying temperatures (−80°C to 25°C), pH (3–9), and light exposure. Use accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) to predict long-term storage conditions. Data should include percent degradation over time, with statistical analysis (e.g., ANOVA for batch comparisons) .
Q. What are the key literature gaps in the pharmacokinetic (PK) profile of this compound?
A systematic review using PRISMA guidelines can identify gaps, such as limited data on tissue distribution or metabolite identification. Prioritize studies comparing interspecies differences (rodent vs. human hepatocytes) and the impact of cytochrome P450 isoforms on clearance rates. Cite discrepancies in existing PK models (e.g., one-compartment vs. two-compartment) .
Advanced Research Questions
Q. How should researchers design dose-response studies to resolve contradictory efficacy data for this compound in cancer cell lines?
Adopt a factorial design to isolate variables (e.g., concentration, exposure time, cell type). Use normalized viability assays (MTT/CellTiter-Glo) with triplicate technical replicates and include positive/negative controls. For conflicting data, apply sensitivity analysis to identify outlier conditions, and validate findings via orthogonal methods (e.g., apoptosis markers via flow cytometry) .
Q. What statistical approaches are optimal for analyzing time-series data from this compound toxicity assays?
Mixed-effects models are recommended for longitudinal data to account for intra-experiment variability. Include fixed effects (e.g., dose, timepoint) and random effects (e.g., plate batch). Use post hoc tests (Tukey’s HSD) for pairwise comparisons. For non-linear trends, apply polynomial regression or spline models .
Q. How can researchers address ethical challenges in human studies involving this compound metabolites?
Submit a protocol to institutional review boards (IRBs) detailing informed consent procedures, metabolite monitoring (e.g., plasma/urine sampling frequency), and risk mitigation for hepatotoxicity. Reference the Declaration of Helsinki and include a Data Safety Monitoring Board (DSMB) for interim analyses. Annotate ethical considerations in the limitations section of publications .
Methodological Guidance
Q. What strategies enhance reproducibility in this compound mechanistic studies?
- Pre-registration: Document hypotheses and methods on platforms like Open Science Framework (OSF) before experimentation .
- Blinding: Use double-blinded sample labeling in in vivo studies to reduce bias .
- Data Transparency: Publish raw datasets (e.g., via Zenodo) and computational workflows (e.g., Jupyter notebooks) .
Q. How should researchers reconcile conflicting data on this compound’s antioxidant vs. pro-oxidant effects?
Conduct a meta-analysis using fixed- or random-effects models to quantify heterogeneity (I² statistic). If heterogeneity exceeds 50%, perform subgroup analysis by experimental conditions (e.g., oxygen tension, cell redox status). Validate hypotheses using genetic knockdown models (e.g., Nrf2−/− cells) to isolate mechanistic pathways .
Data Presentation Standards
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
